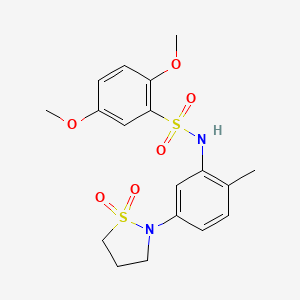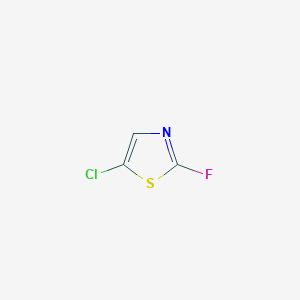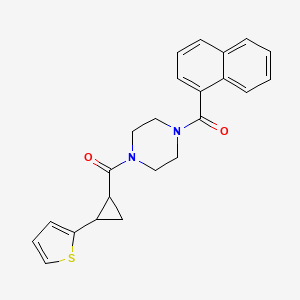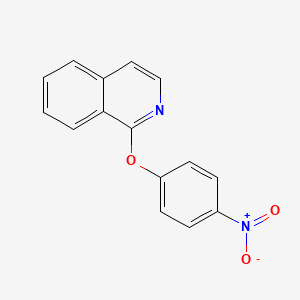
1-(4-Nitrophenoxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenoxy)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of a nitrophenoxy group at the first position of the isoquinoline ring makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Nitrophenoxy)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 4-nitrophenol in the presence of a suitable base. The reaction typically proceeds via nucleophilic aromatic substitution, where the nitrophenoxy group is introduced at the first position of the isoquinoline ring.
Synthetic Route:
Starting Materials: Isoquinoline and 4-nitrophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride.
Procedure: Isoquinoline is dissolved in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). 4-nitrophenol is then added to the solution, followed by the base. The reaction mixture is stirred at an elevated temperature (typically around 100-150°C) for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Nitrophenoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the isoquinoline ring, leading to the formation of isoquinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group, resulting in the formation of 1-(4-Aminophenoxy)isoquinoline.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can replace the nitrophenoxy group with the corresponding substituent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvents.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: 1-(4-Aminophenoxy)isoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenoxy)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s ability to interact with various enzymes and receptors makes it a candidate for medicinal chemistry studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenoxy)isoquinoline depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptors: It may bind to receptors on the cell surface, triggering signaling pathways that result in specific cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(4-Nitrophenoxy)isoquinoline can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structural isomer of isoquinoline, with the nitrogen atom located at the first position of the fused ring system. Quinoline and its derivatives are known for their antimalarial and antimicrobial properties.
Isoquinoline: Isoquinoline itself is a parent compound of this compound. It is used in the synthesis of various alkaloids and pharmaceuticals.
1-(4-Aminophenoxy)isoquinoline: This compound is a reduced form of this compound, where the nitro group is converted to an amino group. It has different chemical and biological properties compared to the nitro derivative.
Uniqueness: this compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-nitrophenoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZYFVSZYJKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
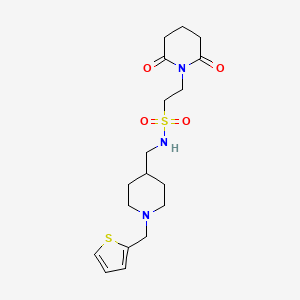
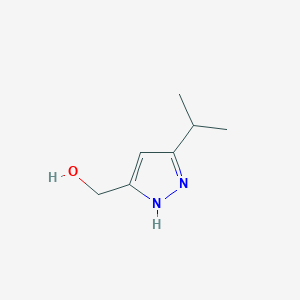
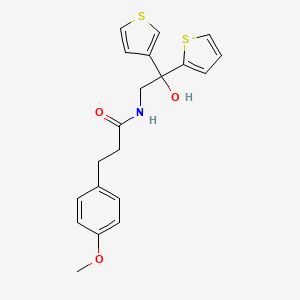
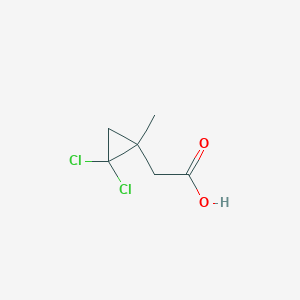
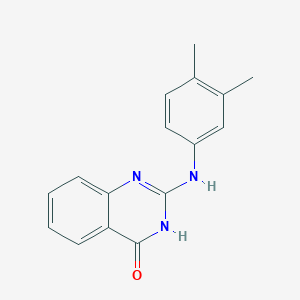
![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)
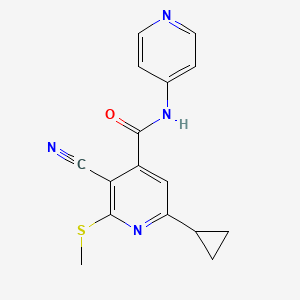
![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)
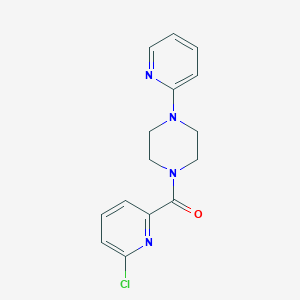
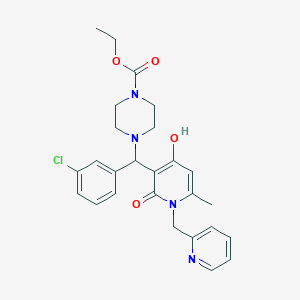
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)
